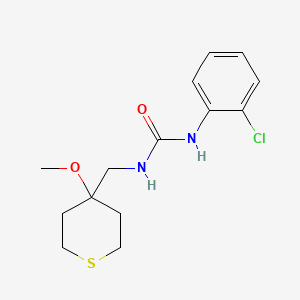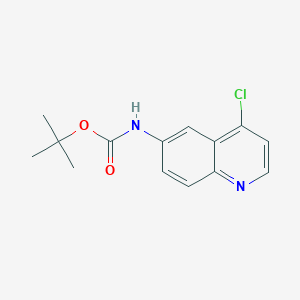
Tert-butyl 4-chloroquinolin-6-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-chloroquinolin-6-ylcarbamate is a compound that is likely to be of interest in the field of medicinal chemistry due to its structural similarity to various biologically active quinoline derivatives. While the specific compound is not directly mentioned in the provided papers, the related structures and synthetic methods discussed could provide valuable insights into its potential synthesis and properties.
Synthesis Analysis
The synthesis of related quinoline derivatives often involves multi-step reactions that may include condensation, cyclodehydration, and functional group transformations. For instance, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the study of antitumor antibiotics, was achieved through condensation followed by cyclodehydration and hydrolysis . Similarly, tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate was synthesized using acid chlorides and triethylamine in dichloromethane . These methods could potentially be adapted for the synthesis of tert-butyl 4-chloroquinolin-6-ylcarbamate.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using spectroscopic methods and X-ray crystallography. For example, the structure of 5,7-di(tert-butyl)-2-(6,8-dimethyl-4-chloroquinoline-2-yl)-3-hydroxytropone was determined by single-crystal X-ray diffraction analysis . This technique could be employed to determine the precise molecular structure of tert-butyl 4-chloroquinolin-6-ylcarbamate, ensuring the correct placement of substituents and the overall conformation of the molecule.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, which may include interactions with other functional groups or the formation of new bonds. The reactivity of such compounds can be influenced by the presence of tert-butyl groups, as seen in the use of tert-butoxycarbonylation reagents for the modification of amines and phenols . Understanding the reactivity of tert-butyl 4-chloroquinolin-6-ylcarbamate would require detailed studies of its chemical behavior under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties can be influenced by the presence of substituents like tert-butyl and chloro groups. For instance, the introduction of tert-butyl groups can increase the steric bulk and potentially affect the compound's solubility and melting point. The characterization of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate using 2D heteronuclear NMR experiments is an example of how advanced spectroscopic techniques can be used to understand the properties of such compounds .
Scientific Research Applications
Antimalarial Drug Development
Tert-butyl 4-chloroquinolin-6-ylcarbamate and its derivatives have been studied for their potential in antimalarial drug development. One notable example is N-tert-butyl isoquine (GSK369796), which was developed through a public-private partnership and shows excellent activity against Plasmodium falciparum and rodent malaria parasites. This molecule was selected for its pharmacokinetic and pharmacodynamic properties, marking an important step in 4-aminoquinoline antimalarial drug development (O’Neill et al., 2009).
Structural and Chemical Analysis
The molecular structure of related compounds, such as 5,7-di(tert-butyl)-2-(6,8-dimethyl-4-chloroquinoline-2-yl)-3-hydroxytropone, has been determined through X-ray diffraction analysis. These studies contribute to our understanding of the structural and chemical properties of tert-butyl 4-chloroquinolin-6-ylcarbamate derivatives (Tkachev et al., 2016).
Synthesis and Reactivity Studies
Research has been conducted on the synthesis and reactivity of derivatives of tert-butyl 4-chloroquinolin-6-ylcarbamate. For instance, studies on the synthesis of spiro[6-azaperimidine-2,4′-cyclohexa-2′,5′-dien]-1′-one derivatives from 5-amino-4-chloroquinolines reveal their photo-and thermochromic properties in solutions, contributing to the field of organic chemistry and material science (Komissarov et al., 1997).
Future Directions
properties
IUPAC Name |
tert-butyl N-(4-chloroquinolin-6-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-9-4-5-12-10(8-9)11(15)6-7-16-12/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPTVTZQAGQHLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=CN=C2C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-chloroquinolin-6-ylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine](/img/structure/B3009669.png)

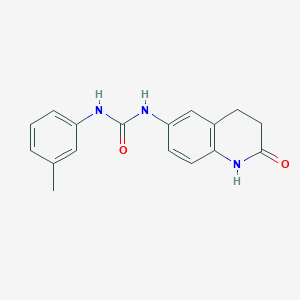
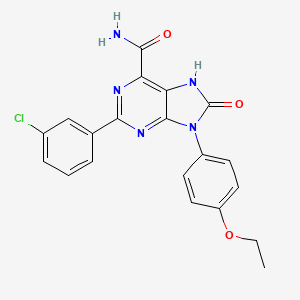
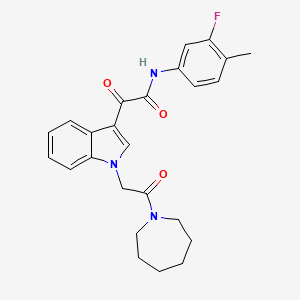
![4-Ethyl-3-[(4-methylphenyl)methylsulfonyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B3009674.png)
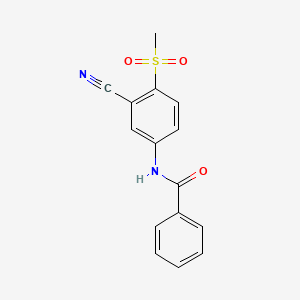

![3,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B3009681.png)
![N,N-diethyl-4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B3009683.png)
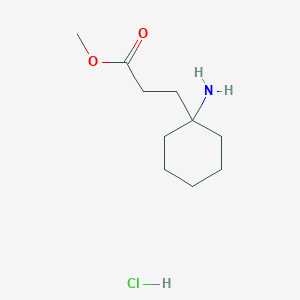
![3-methyl-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazolane-2,4-dione](/img/structure/B3009688.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide](/img/structure/B3009689.png)
